Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with a 4-oxo group, a benzylthio substituent at position 2, a pyridin-4-yl group at position 5, and a methyl ester at position 4. The benzylthio and pyridin-4-yl substituents enhance lipophilicity and hydrogen-bonding capacity, respectively, which may influence pharmacokinetic properties.
Properties
IUPAC Name |
methyl 2-benzylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13-16(21(28)29-2)17(15-8-10-23-11-9-15)18-19(24-13)25-22(26-20(18)27)30-12-14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONUZQQWDGFRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=NC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The inhibition of CDK2 by this compound leads to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, this compound interacts with other biomolecules, such as DNA and RNA, affecting their stability and function.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. Furthermore, this compound has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the ATP-binding site of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, this compound interacts with DNA and RNA, causing structural changes that affect their function. These interactions contribute to the compound’s anticancer and antiviral activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without causing severe toxicity. These findings highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the nucleus, where it interacts with DNA and RNA. It can also be found in the cytoplasm, where it affects various signaling pathways and cellular processes. The subcellular localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific compartments or organelles. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Biological Activity
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This section explores its biological activities, including antibacterial, antifungal, and antitumor effects, supported by various studies and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 434.5 g/mol. Its structure features a benzylthio group and a pyridine ring, contributing to its biological activity.
Biological Activity Overview
- Antibacterial Activity
- Antifungal Activity
- Antitumor Activity
Case Studies
- Synthesis and Evaluation
- Inhibition Studies
Data Tables
| Biological Activity | Cell Line | TGI (µg/ml) | LC50 (µg/ml) |
|---|---|---|---|
| Antitumor | HeLa | 20 | >100 |
| Antitumor | HepG2 | 35 | >100 |
| Antibacterial | Staphylococcus aureus | N/A | N/A |
| Antifungal | Candida albicans | N/A | N/A |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
Pyrido[2,3-d]pyrimidine derivatives often exhibit high synthetic yields due to their modular synthesis via multicomponent reactions. For example:
- 7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidines (4b–c): Synthesized in 85–93% yields by reacting 6-aminothiouracil with 4-oxo-4H-chromene-3-carboxaldehyde and nitrile-active methylene compounds .
- Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate : Features a butylthio group and 4-methoxyphenyl substituent, yielding a molecular weight of 429.5 g/mol .
Key Differences :
- The benzylthio group in the target compound may confer greater steric bulk and lipophilicity compared to the butylthio group in or the thioxo group in .
Table 1: Substituent Comparison
| Compound | Position 2 Substituent | Position 5 Substituent | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|---|
| Target Compound | Benzylthio | Pyridin-4-yl | ~439.5* | N/A |
| Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-... | Butylthio | 4-Methoxyphenyl | 429.5 | N/A |
| 7-Amino-4-oxo-5-(chromen-3-yl)-... (4b–c) | Thioxo | Chromen-3-yl | ~380–400† | 85–93 |
*Calculated based on molecular formula. †Estimated from analogous structures .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The 4-oxo group and pyridin-4-yl nitrogen in the target compound facilitate intermolecular hydrogen bonding, critical for crystal packing and solubility. Analogues with chromen-3-yl groups (e.g., ) exhibit similar hydrogen-bonding patterns but lack the pyridine’s basic nitrogen .
- Crystal Structure: While crystallographic data for the target compound is unavailable, Ethyl 7-methyl-3-oxo-5-phenyl-... () crystallizes in a monoclinic system (space group P2₁/c), suggesting analogous derivatives may adopt similar conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
